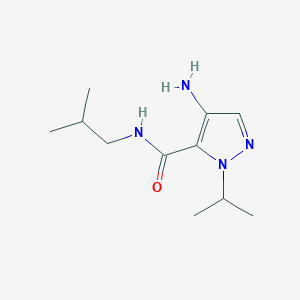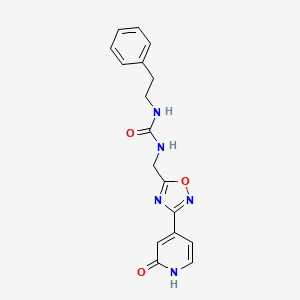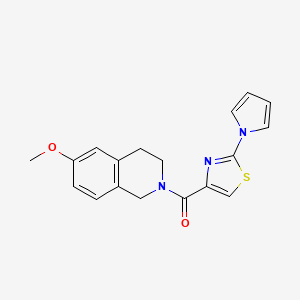
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic chemical with significant importance in organic and medicinal chemistry. This complex molecule combines pyrrole, thiazole, and isoquinoline substructures, each contributing unique properties and reactivities to the overall compound.
Preparation Methods
To synthesize (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone, several steps are involved:
Synthesis of Pyrrole Derivative: Begin with a suitable pyrrole derivative, often through cyclization of amines with diethyl oxalate.
Formation of Thiazole Ring: The pyrrole is then reacted with thioamide and α-haloketone to form the thiazole ring via a cyclization reaction.
Attachment of Isoquinoline: The thiazole intermediate undergoes a condensation reaction with a methoxy-substituted isoquinoline derivative. Industrial production methods typically involve scalable reaction conditions, including automated batch processes and optimized catalytic conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidative reactions, especially at the pyrrole and thiazole rings, leading to the formation of sulfoxides and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive reactions typically affect the carbonyl group in the methanone moiety. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The methoxy group on the isoquinoline ring can undergo nucleophilic substitution reactions, yielding a variety of derivatives. Conditions often involve strong nucleophiles like organometallic reagents.
Scientific Research Applications
This compound's unique structure allows for versatile applications in various scientific fields:
Chemistry: Utilized in the synthesis of novel heterocyclic compounds and as a building block in complex organic synthesis.
Biology: Studied for its interactions with biological macromolecules, often used as a ligand in receptor binding studies.
Medicine: Investigated for potential pharmaceutical properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Applied in the development of specialty chemicals and advanced materials, particularly in the field of organic electronics and photonics.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: Inhibits key enzymes by binding to their active sites, often affecting pathways involved in cell proliferation and metabolism.
Receptor Binding: Acts as a ligand for certain receptors, modulating signal transduction pathways.
Molecular Pathways: Influences various pathways, including those related to oxidative stress and inflammatory responses, by modulating gene expression and protein activity.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone stands out due to its multifaceted structure:
Pyrrole Derivatives: Commonly found in bioactive natural products and pharmaceuticals, pyrrole compounds share biological activities but lack the additional complexity provided by the thiazole and isoquinoline rings.
Thiazole Compounds: Known for their antimicrobial properties, thiazole compounds contribute significantly to the biological activity of the molecule.
Isoquinoline Derivatives: Frequently used in medicinal chemistry for their wide range of bioactivities, isoquinoline compounds are integral to the compound's medicinal potential.
By integrating these three distinct substructures, this compound offers a unique chemical profile that enhances its applicability in research and industry.
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-5-4-14-11-21(9-6-13(14)10-15)17(22)16-12-24-18(19-16)20-7-2-3-8-20/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBTYBRRFJQGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=CSC(=N3)N4C=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
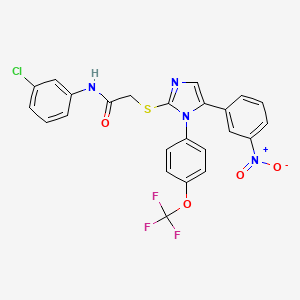

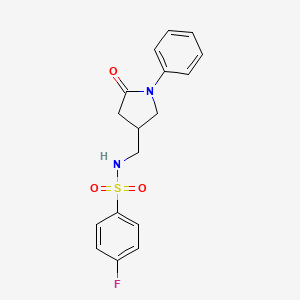
![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)
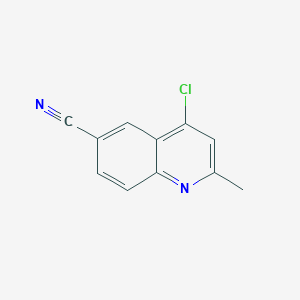
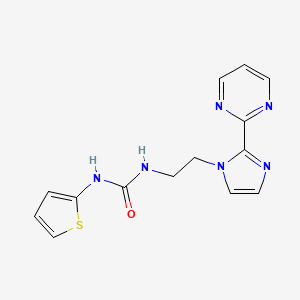
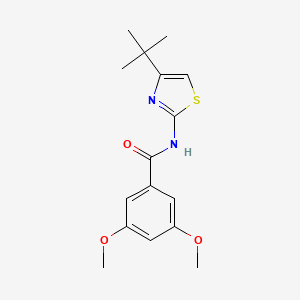

![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2856468.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)
